molecular formula C9H13NO2 B3049668 3-(2-Amino-1-hydroxypropyl)phenol CAS No. 21480-44-4

3-(2-Amino-1-hydroxypropyl)phenol

Cat. No. B3049668
CAS RN: 21480-44-4
M. Wt: 167.2 g/mol
InChI Key: WXFIGDLSSYIKKV-IMTBSYHQSA-N
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Description

“3-(2-Amino-1-hydroxypropyl)phenol” is a chemical compound with the CAS Number: 7619-17-2. It has a molecular weight of 167.21 and its IUPAC name is also 3-(2-amino-1-hydroxypropyl)phenol .


Molecular Structure Analysis

The InChI code for “3-(2-Amino-1-hydroxypropyl)phenol” is 1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Catalytic Applications

  • Hydroxylation of Phenol: Surface functionalized MCM-41 supported metal catalysts, including 3-aminopropyltrimethoxysilane (ATMS), have been used for the hydroxylation of phenol with H2O2, showing improved conversion rates and selectivity (Lee et al., 2001).

Biological and Chemical Interactions

  • Phenol Hydroxylase Studies: The regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase have been investigated using NMR, suggesting a pH-dependent mechanism (Peelen et al., 1993).
  • Hydrogen Bonding Research: Research on anion receptors containing OH and NH groups, including phenolic hydroxyl and amino hydrogen, has shown selective deprotonation and hydrogen bonding with fluoride ions (Ashokkumar et al., 2011).
  • Coordination with Metal Ions: Amino acids like ortho-tyrosine and trans-4-hydroxyproline, related to 3-(2-Amino-1-hydroxypropyl)phenol, have been studied for their coordination with biologically important metal ions like Al(III) and Fe(III) (Aiello et al., 2018).

Material Science and Nanotechnology

  • Peptide Nanofiber Scaffold: Self-assembling peptide nanofibers, characterized by stable beta-sheet structures, have been studied for controlled molecular release applications, including the diffusion properties of various compounds through these hydrogels (Nagai et al., 2006).

Pharmaceutical Research

  • Antifungal Activity: The antifungal activity of 2-allylphenol derivatives, including 2-(2-hydroxypropyl) phenol and 2-(3-hydroxypropyl) phenol, has been evaluated against several plant pathogens, demonstrating significant inhibitory effects (Qu et al., 2017).

Proton Transfer Reaction Studies

  • Phenol-Ammonia Cluster Cations: The dynamics of proton transfer in phenol-ammonia cluster cations have been examined, providing insights into the reaction mechanism and its relevance to DNA and enzyme damage (Tachikawa & Iyama, 2020).

properties

IUPAC Name

3-(2-amino-1-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFIGDLSSYIKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858992
Record name m-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-1-hydroxypropyl)phenol

CAS RN

7619-17-2
Record name α-(1-Aminoethyl)-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7619-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Kappauf, N Majstorovic, S Agarwal, D Rother… - …, 2021 - Wiley Online Library
Smart hydrogels hold much potential for biocatalysis, not only for the immobilization of enzymes, but also for the control of enzyme activity. We investigated upper critical solution …
C Claaßen, K Mack, D Rother - ChemCatChem, 2020 - Wiley Online Library
Online analytics provides insights into the progress of an ongoing reaction without the need for extensive sampling and offline analysis. In this study, we investigated benchtop NMR as …
K Mack, M Doeker, L Grabowski, A Jupke, D Rother - Green Chemistry, 2021 - pubs.rsc.org
Vicinal amino alcohols such as metaraminol find direct application in pharmaceuticals and serve as building blocks for fine chemicals. The amine transaminase enzyme can facilitate …
Number of citations: 14 pubs.rsc.org
M Doeker, L Grabowski, D Rother, A Jupke - Green Chemistry, 2022 - pubs.rsc.org
Amine transaminase catalyzed reaction systems allow the efficient production of high value active pharmaceutical ingredients via stereoselective amination of prochiral precursors. …
Number of citations: 10 pubs.rsc.org
D Weber, L de Souza Bastos, M Winkler, Y Ni… - RSC …, 2023 - pubs.rsc.org
In this work, two multi-enzyme catalysed processes to access a 1,3,4-substituted tetrahydroisoquinoline (THIQ), using either purified enzymes or lyophilised whole-cell catalysts, are …
Number of citations: 1 pubs.rsc.org
J Giberson, J Scicluna, N Legge, J Longstaffe - Annual Reports on NMR …, 2021 - Elsevier
Benchtop NMR spectroscopy has emerged as a practical tool for improved analytical characterization in many applied disciplines. Benchtop NMR spectrometers are built around …
Number of citations: 18 www.sciencedirect.com
Z Chen, Y Zhao, Y Liu - ChemBioChem, 2022 - Wiley Online Library
Enzymes are important macromolecular biocatalysts that accelerate chemical and biochemical reactions in living organisms. Most human diseases are related to alterations in enzyme …

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